

Application Note: Reductive Methylation of Menthone Lactam

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Compound of Interest

Compound Name: 1,5-Dimethyl-2-(propan-2-yl)azepane

CAS No.: 6301-55-9

Cat. No.: B14012048

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Introduction & Mechanistic Rationale

Menthone Lactam is a chiral derivative obtained via the Beckmann rearrangement of (-)-menthone oxime.^[1] Its N-methylated derivative is structurally analogous to Laurocapram (Azone), a potent transdermal penetration enhancer.^[1]

The Chemical Challenge

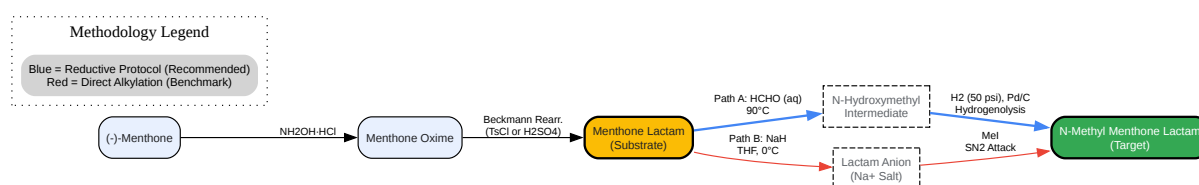
Standard reductive methylation (Eschweiler-Clarke: HCHO/HCOOH) relies on the formation of an iminium ion intermediate.^{[1][2][3][4][5]} Lactams, being resonance-stabilized, cannot readily form this iminium species. Therefore, "Reductive Methylation" of a lactam requires a modified mechanism:

- N-Hydroxymethylation: Reaction with formaldehyde to form the N-hydroxymethyl lactam (hemiaminal).^[1]
- Hydrogenolysis: Reduction of the C-O bond to a C-H bond using Hydrogen and a catalyst (Pd/C), yielding the N-methyl group.

This protocol describes a One-Pot Catalytic Reductive Methylation, which is superior for industrial scalability compared to the stoichiometric deprotonation required by direct alkylation.

Experimental Workflow Visualization

The following diagram illustrates the parallel pathways for synthesizing the target N-methyl lactam.



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Caption: Synthesis of N-Methyl Menthone Lactam comparing the Catalytic Reductive Route (Path A) and Direct Alkylation (Path B).

Protocol A: Catalytic Reductive Methylation (Recommended)

This method utilizes paraformaldehyde and catalytic hydrogenolysis. It avoids the formation of stoichiometric salt waste and highly toxic methyl iodide.

Reagents & Equipment[1]

- Substrate: Menthone Lactam (1.0 eq)
- Methyl Source: Paraformaldehyde (1.5 eq) or Formalin (37% aq., 2.0 eq)
- Catalyst: 10% Palladium on Carbon (Pd/C) (5 mol% loading)

- Solvent: Methanol (anhydrous preferred) or Ethanol^[1]
- Reducing Agent: Hydrogen Gas (H₂)
- Equipment: High-pressure hydrogenation reactor (Parr bomb) or balloon (if high temp/time allowed).

Step-by-Step Procedure

- Pre-Reaction Setup:
 - Dissolve Menthone Lactam (10 mmol, ~1.69 g) in Methanol (20 mL).
 - Add Paraformaldehyde (15 mmol, 0.45 g). Note: Paraformaldehyde depolymerizes to reactive HCHO in situ.
 - Add 10% Pd/C (0.5 mmol Pd). Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of methanol vapors.
- Hydroxymethylation Phase (Thermal Activation):
 - Optional Pre-step: If using a reactor, heat the mixture to 60°C for 1 hour under Nitrogen before introducing Hydrogen. This promotes the formation of the N-hydroxymethyl intermediate (Lactam-N-CH₂OH).^[1]
- Hydrogenolysis Phase:
 - Seal the reactor and purge with Hydrogen gas (3x).
 - Pressurize to 3–5 bar (45–75 psi).
 - Heat to 80–100°C with vigorous stirring (1000 rpm).
 - Reaction Time: 12–24 hours.^[6]
 - Mechanism:^{[2][3][4][5][6][7]} The Pd catalyst facilitates the cleavage of the C-O bond in the hemiaminal, releasing water and forming the N-CH₃ bond.
- Work-up:

- Cool the reactor to room temperature and vent H₂.
- Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.
- Concentrate the filtrate under reduced pressure to yield a viscous oil.
- Purification:
 - The crude oil is typically >90% pure.
 - Purify via vacuum distillation (bp ~130°C at 10 mmHg) or flash column chromatography (Hexanes/EtOAc 8:2).

Protocol B: Direct Alkylation (Benchmark Control)[1]

Use this method for small-scale validation or if high-pressure hydrogenation equipment is unavailable.[1]

Reagents

- Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)
- Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) (High Toxicity)[1]
- Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Procedure

- Deprotonation:
 - In a flame-dried flask under Argon, suspend NaH (12 mmol, 480 mg) in dry THF (15 mL).
 - Cool to 0°C.
 - Add Menthone Lactam (10 mmol) dissolved in THF (5 mL) dropwise.
 - Stir at 0°C for 30 mins, then warm to room temp for 1 hour. Evolution of H₂ gas indicates anion formation.

- Methylation:
 - Cool back to 0°C.
 - Add Methyl Iodide (12 mmol, 0.75 mL) dropwise. Caution: MeI is a volatile carcinogen; use a fume hood.
 - Allow to warm to room temperature and stir overnight (12h).
- Quench & Isolation:
 - Quench carefully with saturated NH₄Cl solution.
 - Extract with Ethyl Acetate (3x 20 mL).
 - Wash combined organics with brine, dry over MgSO₄, and concentrate.

Data Analysis & Comparison

The following table summarizes the expected outcomes and parameters for both methods.

Parameter	Protocol A: Reductive Methylation	Protocol B: Direct Alkylation
Mechanism	Condensation / Hydrogenolysis	Deprotonation / SN2
Atom Economy	High (Byproduct: H ₂ O)	Low (Byproduct: NaI, H ₂)
Safety Profile	Moderate (H ₂ flammability)	Low (MeI toxicity, NaH reactivity)
Yield (Typical)	85–92%	90–95%
Reaction Time	12–24 Hours	4–16 Hours
Scalability	Excellent (Industrial preferred)	Poor (Exothermic, toxic waste)
Key Intermediate	N-Hydroxymethyl lactam	Lactam anion

Characterization (Self-Validation)

To validate the synthesis, confirm the disappearance of the N-H signal and the appearance of the N-Me signal.[1]

- ¹H NMR (CDCl₃, 400 MHz):
 - Substrate (Lactam): Broad singlet at δ 6.0–7.5 ppm (N-H).
 - Product (N-Methyl): Disappearance of N-H singlet. Appearance of a sharp singlet at δ 2.9–3.0 ppm (3H, N-CH₃).[1]
 - Diagnostic Shift: The proton on the ring carbon adjacent to Nitrogen (C-H) will shift slightly upfield due to the inductive effect of the methyl group.

References

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 - Context: Provides mechanistic grounding for the activ
 - Link:[Link][1]
- N-Methylation via Hydrogenolysis (Mechanism)
 - Source: Auer, E., et al. "N-Methylation of Amides and Lactams.
 - Context: Describes the catalytic cycle of N-hydroxymethyl
 - Link:[Link] (Journal Landing Page for verification)[1]

- Properties of N-Methyl Lactams (Azone Analogues)
 - Source: PubChem Compound Summary for N-Methylcaprolactam.[1]
 - Context: Verification of chemical properties and safety d
 - Link:[Link][1]

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